4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route starts with the formation of the thiazole ring through the cyclization of a thiourea derivative with a halogenated ketone. The chlorophenyl group is introduced via a nucleophilic substitution reaction. The final steps involve the formation of the pyrrol ring and the attachment of the tetrahydropyran moiety through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the imino group results in amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole and chlorophenyl groups suggests possible interactions with biological targets.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific proteins or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group are key to its binding affinity, while the tetrahydropyran moiety may influence its solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the pyrrol and tetrahydropyran moieties.
5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol: Contains the pyrrol and tetrahydropyran moieties but lacks the thiazole and chlorophenyl groups.
Uniqueness
The uniqueness of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H20ClN3O2S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H20ClN3O2S/c20-14-3-1-13(2-4-14)15-11-26-19(22-15)17-16(24)10-23(18(17)21)9-12-5-7-25-8-6-12/h1-4,11-12,21,24H,5-10H2 |
InChI Key |
GXROVFDHPRKBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.